Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Aderbasib tumor necrosis factor regulation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Aderbasib

CAS No.: 791828-58-5

Cat. No.: S547911

Drug Profile & Mechanism of Action

Aderbasib (also known as INCB7839) is a small-molecule inhibitor that primarily targets the sheddase
activity of ADAM family metalloproteinases [1]. The core mechanism by which Aderbasib is understood to

influence TNF-a is through the indirect inhibition of its release from the cell membrane.

The table below summarizes the key functional aspects of Aderbasib:

Attribute Description

Primary Targets = ADAM10 and ADAM17 (a dual inhibitor) [1] [2].

Direct Substrate = The enzyme (ADAM17), not TNF-a itself.

Mechanism on Indirect regulation by inhibiting the proteolytic "shedding” of membrane-bound pro-
TNF-a TNF-a, preventing the generation of soluble, active TNF-a [3] [4].

Therapeutic Modulating dysregulated TNF-a signaling in diseases like cancer and inflammatory
Rationale conditions, with potential to overcome resistance to therapies like Rituximab [1].

Structural Basis & Target Biology
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Understanding the target structure is crucial for rational drug design. ADAM17, also known as TNF-a

Converting Enzyme (TACE), is a transmembrane protein.

e Domain Structure: Its key domains include a prodomain, a catalytic Metalloprotease Domain (MD),
a disintegrin domain, a membrane-proximal domain, a transmembrane domain, and a cytoplasmic tail
[3] [4].

e Catalytic Site: The MD contains a conserved zinc-binding motif (HExxHxxGxxHD) essential for
proteolytic activity. Aderbasib is designed to interact with this catalytic site [3] [4].

e Activation Pathway: ADAM17 is synthesized as an inactive zymogen. Its maturation involves iRhom
proteins transporting it from the Endoplasmic Reticulum to the Golgi apparatus, where the inhibitory
prodomain is cleaved by furin proteases. Mature ADAM17 is then delivered to the cell surface [3] [4].

The following diagram illustrates the activation and inhibition pathway:
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ADAM17 activation pathway and Aderbasib inhibition of TNF-a shedding.
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Experimental & Clinical Evidence

Aderbasib has been investigated in various preclinical and clinical settings, demonstrating its potential

application in oncology.

¢ In Vivo Cancer Model: In a study on colorectal cancer (CRC), an ADAM17 selective inhibitor
(JG26) was administered intravenously at 3 mglkg, while Aderbasib was given orally at 30 mg/kg
every three days. This treatment significantly reduced liver and lung metastasis in mouse models,
demonstrating the therapeutic potential of ADAM17 inhibition [5].

¢ Clinical Trials: Aderbasib has been evaluated in clinical trials. It was used in combination with
Rituximab for treating diffuse large B-cell non-Hodgkin lymphoma and with Trastuzumab for HER2-
positive breast cancer [1].

¢ Mechanistic Insight in Other Indications: Research into Vasoactive Intestinal Peptide (VIP) showed
that VIP upregulates ADAM10. In these studies, Aderbasib was used as a specific ADAM10 inhibitor
to counteract VIP-mediated shedding of ACE2 and TMPRSS2, confirming its utility as a potent and
selective pharmacological tool [2].

Suggested Experimental Protocols

Based on the reviewed literature, here are key methodologies for studying Aderbasib's effects:

1. Cell-Based Shedding Assay:

¢ Purpose: To quantify inhibition of TNF-a shedding.
e Procedure:
o Culture cells expressing TNF-a (e.g., macrophages).
o Pre-treat with Aderbasib (dose range recommended: 0.1-10 uM) before stimulation with a
shedding inducer (e.g., LPS).
o Collect cell supernatant and measure soluble TNF-a levels via ELISA.
o Analyze cell lysates by Western Blot to confirm unchanged levels of membrane-bound pro-
TNF-a.

2. In Vivo Metastasis Model (adapted from [5]):

¢ Purpose: To evaluate efficacy in reducing tumor metastasis.

e Procedure:
o Establish an orthotopic or metastatic mouse model (e.g., CRC cell injection).
o Administer Aderbasib via oral gavage at 30 mg/kg every three days post-tumor implantation.
o Monitor metastasis formation (e.g., in liver/lungs) after 60 days using H&E staining.
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o Quantify vascular permeability changes using the Evans blue dye extravasation method.

Research Summary

Aderbasib represents a targeted approach to modulate TNF-a signaling by inhibiting its primary sheddase,
ADAM17. Its dual inhibition of ADAM10 may also contribute to its overall pharmacological effect. While
clinical activity has been observed in combination therapies, much of the direct mechanistic data connects it

to ADAM10/17 inhibition rather than explicitly and quantitatively detailing TNF-a regulation in tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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